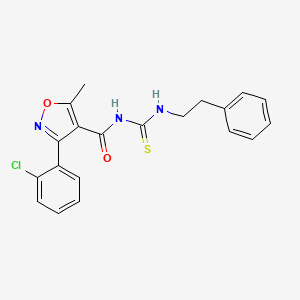
3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide” is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
Chemical Reactions Analysis
The most common chemical reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for this 1,3-dipolar cycloaddition .Scientific Research Applications
Antitumor Applications
One study details the synthesis and antitumor activity of imidazotetrazines, highlighting the broad-spectrum antitumor agent 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. This compound exhibits curative activity against L-1210 and P388 leukemia and may act as a prodrug for acyclic triazene derivatives, suggesting a potential for chemical entities with similar structures to have antitumor properties (Stevens et al., 1984).
Chemical Synthesis and Rearrangement
Another study explores the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones through an isocyanate carboxamide intermediate. This research demonstrates the chemical versatility of compounds containing isoxazole and carboxamide functionalities, which can undergo complex transformations (Azizian et al., 2000).
Insecticidal Activity
A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides shows their synthesis and evaluation for insecticidal activity. This underscores the potential for compounds with isoxazole rings and substituted amides to serve as insecticidal agents, indicating a possible research avenue for similar compounds (Yu et al., 2009).
Antimicrobial and Antipathogenic Activity
Research into thiourea derivatives, including N-phenyl-5-carboxamidyl isoxazoles, has shown significant anti-pathogenic activity, especially against strains known for biofilm formation. This highlights the relevance of studying similar compounds for antimicrobial applications (Limban et al., 2011).
Herbicidal Activity
Compounds such as 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrate significant herbicidal activity against a range of weeds, showing the potential of isoxazole-carboxamide derivatives in agricultural applications (Hamper et al., 1995).
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-phenylethylcarbamothioyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-17(18(24-26-13)15-9-5-6-10-16(15)21)19(25)23-20(27)22-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRPLUDENZXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

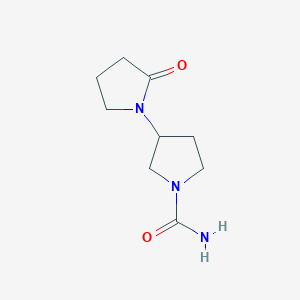
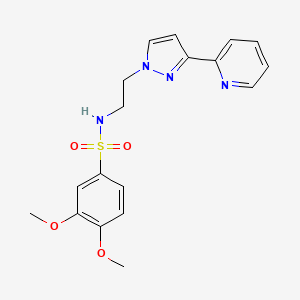

![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)
![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)
![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)
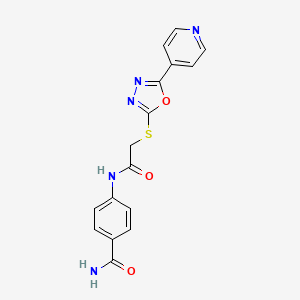
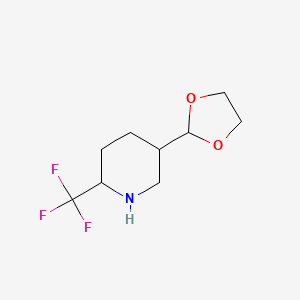
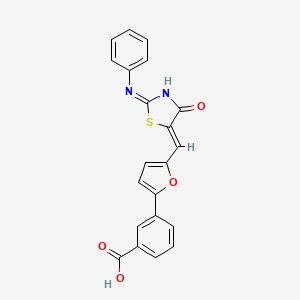
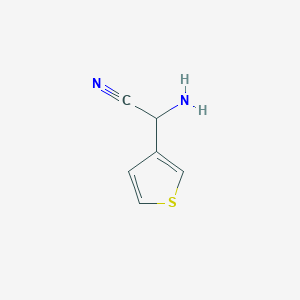

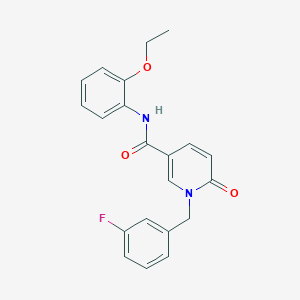
![(Z)-ethyl 2-((4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate hydrobromide](/img/structure/B2960103.png)